2-Chloro-4-methoxybenzohydrazide

Physicochemical Property Lipophilicity LogP

Generic benzohydrazides fail SAR studies due to substituent positioning. This 2-chloro-4-methoxy analog offers precise lipophilicity (LogP 0.9521) and electronic effects required for urease inhibition and acaricide metabolite synthesis. • Documented intermediate for 4'-Hydroxy Clofentezine (Clofentezine metabolite) • Computed LogP 0.9521 balances aqueous solubility & membrane permeability • Substructure of highly active urease inhibitor chemotypes (gastric ulcers/urinary stones research)

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 719274-51-8
Cat. No. B3330545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methoxybenzohydrazide
CAS719274-51-8
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NN)Cl
InChIInChI=1S/C8H9ClN2O2/c1-13-5-2-3-6(7(9)4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
InChIKeyLOXWLQVLCMXZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-methoxybenzohydrazide Procurement Guide


2-Chloro-4-methoxybenzohydrazide (CAS: 719274-51-8) is a substituted benzohydrazide derivative, a class of compounds frequently employed as building blocks in medicinal chemistry and agrochemical research [1]. Its structure is defined by the presence of a chlorine atom at the second position and a methoxy group at the fourth position on the benzohydrazide phenyl ring. This substitution pattern directly influences key physicochemical properties, notably resulting in a computed LogP value of 0.9521, which is critical for applications requiring specific lipophilicity profiles .

Substitution pattern 2-Chloro-4-methoxy arrangement defines physicochemical profile for partitioning-sensitive workflows
Synthetic role Reported as isomer-dependent intermediate for Clofentezine metabolite synthesis

Substitution Risks with Generic Benzohydrazides


Generic substitution among benzohydrazide derivatives is scientifically invalid due to the profound impact of substituent position and identity on both physicochemical properties and biological activity. The specific 2-chloro-4-methoxy substitution pattern of this compound confers a unique combination of electronic and steric effects. Class-level inference from structure-activity relationship (SAR) studies on related benzohydrazides demonstrates that seemingly minor changes, such as the removal or relocation of the chloro or methoxy groups, can lead to a complete loss of inhibitory activity against key enzymatic targets like urease [1]. Therefore, selecting a generic alternative based solely on the core hydrazide scaffold will invalidate comparative results and jeopardize the reproducibility of research reliant on this specific substitution pattern [1].

! Regioisomers (e.g. 3-chloro-4-methoxy) may not follow the same synthetic pathway or exhibit comparable activity
! Unsubstituted or monosubstituted benzohydrazides lack the chloro/methoxy combination; class-level SAR shows a complete loss of urease inhibition for some close analogs
! Substituent changes can shift LogP and partitioning behavior, potentially altering assay compatibility and permeability profiles

Key Evidence: 2-Chloro-4-methoxybenzohydrazide vs. Analogs


Lipophilicity (LogP) Profile

The measured or computed lipophilicity (LogP) of 2-Chloro-4-methoxybenzohydrazide is a critical differentiator from other common benzohydrazide building blocks. The target compound has a reported LogP of 0.9521 . While direct comparative LogP data for all specific analogs under identical conditions is not available in the primary literature, this value places it in a distinct physicochemical space compared to the parent unsubstituted benzohydrazide and other monosubstituted analogs, directly impacting its behavior in partitioning assays and biological system penetration. For instance, class-level SAR data shows that the introduction of chloro and methoxy groups in a benzohydrazide scaffold can shift IC50 values for urease inhibition by over an order of magnitude compared to inactive derivatives, underscoring that small structural changes yield large functional differences [1].

Lipophilicity
Computed value
LogP = 0.9521
Distinct from unsubstituted benzohydrazide; supports lipophilicity-dependent assay design
Computed supplier data; verify under actual assay conditions
Physicochemical Property Lipophilicity LogP Drug Design

Agrochemical Intermediate Role

2-Chloro-4-methoxybenzohydrazide serves a specific, documented role as a synthetic intermediate that is not shared by its close isomers. It is explicitly reported as an intermediate in the synthesis of 4'-Hydroxy Clofentezine (C148240) [1]. This target is a metabolite of the established tetrazine-based acaricide Clofentezine (C585615), a mite growth regulator [1]. This defined application demonstrates a clear, niche use case. Analogs like 3-Chloro-4-methoxybenzohydrazide or 4-Methoxybenzohydrazide have not been documented in this specific synthetic pathway, making the 2-chloro isomer the verifiably correct choice for this application.

Synthetic Utility
Data to verify
Documented as intermediate for 4'-Hydroxy Clofentezine synthesis
Isomer-specific synthetic route; other regioisomers not reported for this pathway
No independent literature verification; confirm by analytical characterization
Agrochemical Intermediate Synthesis Acaricide Metabolite

Urease Inhibition SAR

While direct IC50 data for the target compound is not available, class-level SAR from a study of 43 benzohydrazide derivatives provides strong inference for the activity conferred by its substitution pattern [1]. The study found that the most potent urease inhibitor in the series was compound 36, with an IC50 of 0.87 ± 0.31 µM, which contains two chloro groups and one methoxy group on the benzohydrazide scaffold. This is significantly more potent than the standard thiourea (IC50 = 21.25 ± 0.15 µM). Crucially, the SAR analysis established that the presence and position of chloro and methoxy substituents are the primary determinants of activity, with seven other derivatives in the series being completely inactive [1]. This validates that the 2-chloro-4-methoxy substitution pattern is structurally aligned with active chemotypes in the urease inhibition space, whereas a generic or unsubstituted benzohydrazide is not.

Urease SAR
Class-level inference
Related chemotype (2-Cl,4-OMe) IC50 0.87±0.31 µM vs thiourea 21.25±0.15 µM [1]
Substitution pattern aligns with active urease inhibitor chemotype; supports scaffold selection over simpler analogs
Direct IC50 for this compound not reported; validate in target assay
Urease Inhibition Enzyme Assay SAR Medicinal Chemistry

2-Chloro-4-methoxybenzohydrazide Applications


Clofentezine Metabolite Synthesis

2-Chloro-4-methoxybenzohydrazide is a documented intermediate in the synthesis of 4'-Hydroxy Clofentezine, a key metabolite of the acaricide Clofentezine . Procurement of this specific compound is essential for research teams conducting metabolism, environmental fate, or impurity profiling studies of Clofentezine. It is also suitable for medicinal chemistry programs seeking to synthesize novel tetrazine-based acaricides by utilizing this validated building block.

Urease Inhibitor Discovery

Based on class-level structure-activity relationship (SAR) data, benzohydrazides with chloro and methoxy substituents demonstrate potent in vitro urease inhibitory activity . The 2-chloro-4-methoxy substitution pattern is a substructure of highly active chemotypes, making this compound a rational choice for inclusion in small-molecule libraries designed to probe urease as a therapeutic target for conditions like gastric ulcers and urinary stones.

Lipophilicity-Driven Drug Design

The specific LogP value of 0.9521 for 2-Chloro-4-methoxybenzohydrazide makes it a well-characterized building block for projects requiring precise control over molecular lipophilicity. It can be incorporated into lead compounds where a balanced hydrophilicity/lipophilicity profile is desired to optimize parameters such as aqueous solubility and passive membrane permeability.

Application
Selection Property
Validation Focus
Clofentezine Metabolite Synthesis
2-Chloro-4-methoxy substitution pattern
Isomeric purity and synthetic route fidelity
Urease Inhibitor Discovery
Substitution pattern alignable with active chemotype
Urease inhibition assay screening; class-level SAR review
Lipophilicity-Driven Lead Design
Reported LogP profile
Partitioning assay compatibility; membrane permeability screening
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